(+)-Thioctamidoethyl dimethylamine maleate
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Overview
Description
(+)-Thioctamidoethyl dimethylamine maleate is a chemical compound that combines the properties of thioctamide, dimethylamine, and maleate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The maleate component is derived from maleic acid, which is known for its role in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Thioctamidoethyl dimethylamine maleate typically involves multiple steps:
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Formation of Thioctamidoethyl Dimethylamine: : This step involves the reaction of thioctamide with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the reaction.
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Formation of Maleate Salt: : The resulting thioctamidoethyl dimethylamine is then reacted with maleic acid to form the maleate salt. This reaction is typically performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(+)-Thioctamidoethyl dimethylamine maleate can undergo various chemical reactions, including:
Oxidation: The thioctamide group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(+)-Thioctamidoethyl dimethylamine maleate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (+)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioctamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylamine group can enhance the compound’s solubility and facilitate its transport across cell membranes. The maleate component can act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Similar Compounds
Thioctamide: Known for its use in organic synthesis and potential biological activity.
Dimethylamine: A common amine used in various chemical reactions and industrial applications.
Maleic Acid: Widely used in organic synthesis and industrial processes.
Uniqueness
(+)-Thioctamidoethyl dimethylamine maleate is unique due to its combination of functional groups, which confer a range of chemical and biological properties
By combining the properties of thioctamide, dimethylamine, and maleate, this compound offers a unique set of characteristics that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
865661-02-5 |
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Molecular Formula |
C16H28N2O5S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-[(3R)-dithiolan-3-yl]pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-;/m1./s1 |
InChI Key |
SKAQSQJRTMBTAW-CBAKFZFCSA-N |
Isomeric SMILES |
CN(C)CCNC(=O)CCCC[C@@H]1CCSS1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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